molecular formula C17H12O4 B11844639 Methyl 2-(1-oxo-1H-2-benzopyran-3-yl)benzoate CAS No. 967-45-3

Methyl 2-(1-oxo-1H-2-benzopyran-3-yl)benzoate

Katalognummer: B11844639
CAS-Nummer: 967-45-3
Molekulargewicht: 280.27 g/mol
InChI-Schlüssel: QHZBCYQGOQIODP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(1-oxo-1H-isochromen-3-yl)benzoate is an organic compound characterized by the presence of an isochromenone moiety fused to a benzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-oxo-1H-isochromen-3-yl)benzoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-formylchromone with methyl 2-bromobenzoate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of Methyl 2-(1-oxo-1H-isochromen-3-yl)benzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(1-oxo-1H-isochromen-3-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of ester or amide derivatives .

Wissenschaftliche Forschungsanwendungen

Methyl 2-(1-oxo-1H-isochromen-3-yl)benzoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 2-(1-oxo-1H-isochromen-3-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2-(1-oxoisochromen-3-yl)benzoate
  • Methyl 2-(1-oxo-1H-isochromen-3-yl)benzoate derivatives

Uniqueness

Methyl 2-(1-oxo-1H-isochromen-3-yl)benzoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for various applications .

Eigenschaften

CAS-Nummer

967-45-3

Molekularformel

C17H12O4

Molekulargewicht

280.27 g/mol

IUPAC-Name

methyl 2-(1-oxoisochromen-3-yl)benzoate

InChI

InChI=1S/C17H12O4/c1-20-16(18)14-9-5-4-8-13(14)15-10-11-6-2-3-7-12(11)17(19)21-15/h2-10H,1H3

InChI-Schlüssel

QHZBCYQGOQIODP-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=CC=C1C2=CC3=CC=CC=C3C(=O)O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.